molecular formula C16H16FNO2 B4501595 2-(4-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide

2-(4-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide

Cat. No.: B4501595
M. Wt: 273.30 g/mol
InChI Key: WIQMWCSHJFRHMP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors Researchers synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([(18)F]-FMDAA1106) and N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoroethyl-5-methoxybenzyl)acetamide ([(18)F]FEDAA1106) as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds were developed for brain imaging purposes, highlighting the olfactory bulb's high PBR density region in rat brains through ex vivo autoradiography. This study demonstrates the potential application of these derivatives in neurological research and diagnostics (Zhang et al., 2003).

Herbicide Metabolism and Safety Evaluation Another study focused on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research is crucial for understanding the safety and environmental impact of such compounds. The metabolites studied include acetochlor, alachlor, butachlor, and metolachlor, which are used in agriculture. This work contributes to the evaluation of the carcinogenic potential of these herbicides, providing insights into their metabolic pathways and the role of human cytochrome P450 enzymes in their metabolism (Coleman et al., 2000).

Protein Tyrosine Phosphatase 1B Inhibitors Research on the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors involved evaluating 2-(4-methoxyphenyl)ethyl] acetamide derivatives for their inhibitory activity. This study correlates well with docking studies and in vivo screening for antidiabetic activity, suggesting potential therapeutic applications in diabetes management (Saxena et al., 2009).

Green Synthesis of Chemical Intermediates The development of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide demonstrates a green chemistry approach to synthesizing important intermediates for azo disperse dyes. This method reduces the environmental impact of dye production, showcasing an application of acetamide derivatives in sustainable industrial processes (Zhang Qun-feng, 2008).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-11-13-3-2-4-15(9-13)18-16(19)10-12-5-7-14(17)8-6-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQMWCSHJFRHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.